

# Spectroscopic comparison of Nicotinonitrile 1-oxide and Nicotinonitrile

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## Compound of Interest

Compound Name: Nicotinonitrile 1-oxide

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## A Spectroscopic Showdown: Nicotinonitrile vs. Nicotinonitrile 1-oxide

For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the spectroscopic properties of Nicotinonitrile and its N-oxide derivative. Unveiling the subtle yet significant electronic and structural shifts upon N-oxidation, this analysis is supported by experimental data and detailed methodologies to aid in characterization and development.

Nicotinonitrile, a pyridine derivative with a nitrile substituent at the 3-position, serves as a crucial building block in medicinal chemistry. Its oxidation to **Nicotinonitrile 1-oxide** introduces a significant alteration to the electronic landscape of the pyridine ring, profoundly influencing its chemical reactivity and spectroscopic behavior. Understanding these differences is paramount for researchers working with these compounds in synthetic chemistry and drug design.

## At a Glance: Key Spectroscopic Differences

The introduction of the N-oxide functionality in Nicotinonitrile leads to notable changes across various spectroscopic techniques. The electron-withdrawing nature of the N-oxide group deshields the protons and carbons in the pyridine ring, generally leading to downfield shifts in NMR spectra. In infrared spectroscopy, the characteristic N-O stretching vibration provides a clear diagnostic peak. Mass spectrometry reveals a predictable increase in molecular weight

and distinct fragmentation patterns. Furthermore, the altered electronic structure affects the UV-Vis absorption profile.

## Data Deep Dive: A Tabular Comparison

The following tables summarize the key quantitative spectroscopic data for Nicotinonitrile and **Nicotinonitrile 1-oxide**, facilitating a direct comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) and Multiplicity
Nicotinonitrile	CDCl <sub>3</sub>	8.91 (s, 1H), 8.85 (d, 1H), 8.00 (d, 1H), 7.48 (t, 1H)[1]
DMSO-d <sub>6</sub>		9.22 (s, 1H), 9.03 (d, 1H), 8.47 (d, 1H), 7.81 (t, 1H)[1]
Nicotinonitrile 1-oxide	DMSO-d <sub>6</sub>	8.48 (s, 1H), 8.43 (dd, 1H), 7.77 (d, 1H), 7.54 (dd, 1H)[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ)
Nicotinonitrile	Not Specified	153.1, 152.8, 139.7, 124.0, 116.8, 109.4[3][4]
Nicotinonitrile 1-oxide	Not Specified	142.6, 139.4, 131.1, 127.2, 126.1, 117.9[2][5]

Table 3: Infrared (IR) Spectroscopic Data

Compound	Key Vibrations (cm <sup>-1</sup> )
Nicotinonitrile	~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1580, 1470, 1420 (C=C and C=N ring stretching)
Nicotinonitrile 1-oxide	~3050 (Ar C-H stretch), ~2230 (C≡N stretch), ~1600, 1480, 1430 (C=C and C=N ring stretching), ~1250 (N-O stretch)

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol )	Key m/z values (EI)
Nicotinonitrile	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub>	104.11	104 (M <sup>+</sup> ), 77, 51
Nicotinonitrile 1-oxide	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O	120.11	120 (M <sup>+</sup> ), 104 (M-O), 76[5]

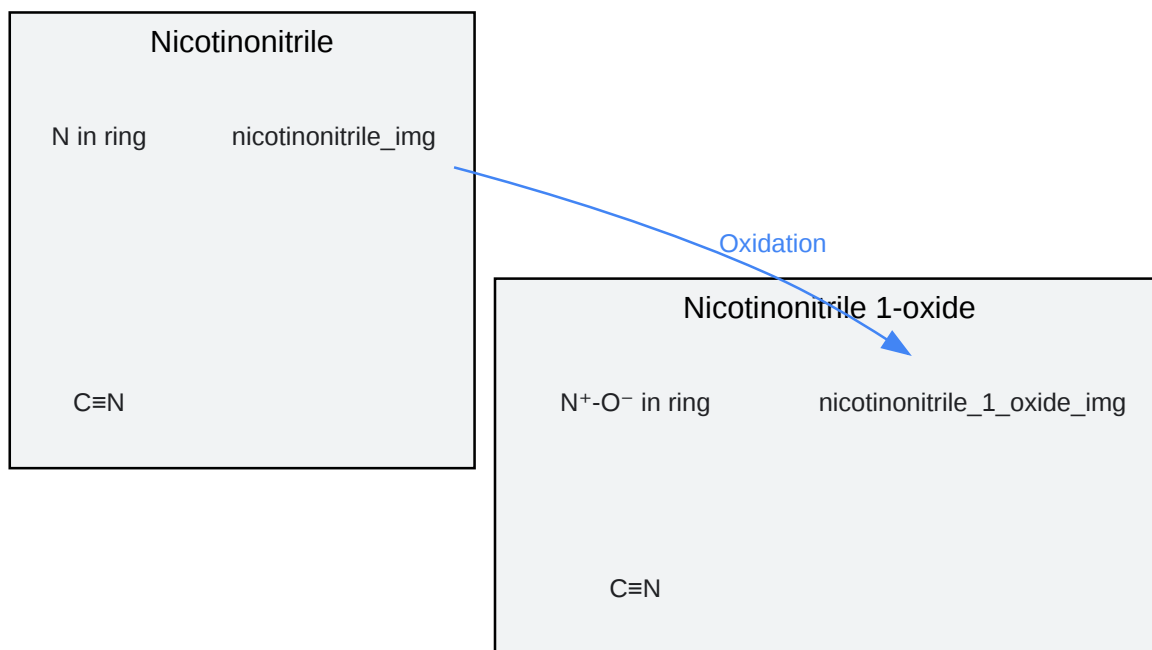
Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λ <sub>max</sub> (nm)
Nicotinonitrile	Ethanol	256[4]
Nicotinonitrile 1-oxide	Not Specified	225, 275, 325[6][7]

## Visualizing the Fundamentals

To better understand the structural and analytical differences, the following diagrams illustrate the molecular structures and a general workflow for their spectroscopic comparison.

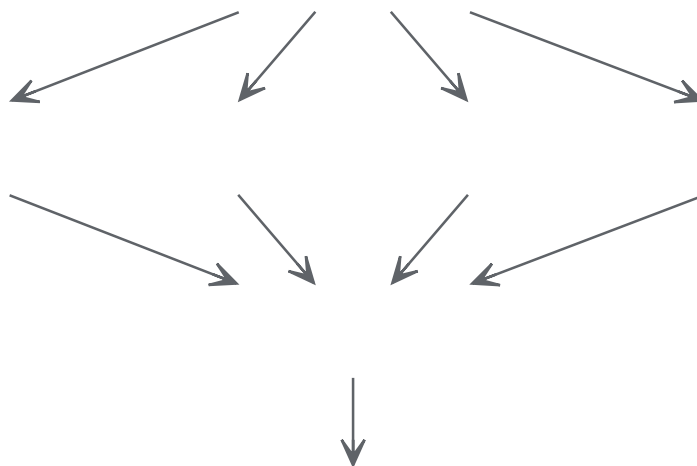
## Structural Comparison of Nicotinonitrile and Nicotinonitrile 1-oxide



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Structural comparison of the two molecules.

## General Spectroscopic Comparison Workflow



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A generalized workflow for spectroscopic comparison.

## Experimental Corner: The How-To

The following protocols outline the general methodologies for acquiring the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte (Nicotinonitrile or **Nicotinonitrile 1-oxide**) was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
- **$^1\text{H}$  NMR Acquisition:** Standard one-dimensional proton spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Proton-decoupled  $^{13}\text{C}$  NMR spectra were obtained to simplify the spectrum to single peaks for each unique carbon atom.

### Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- **Acquisition:** Spectra were collected in the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Instrumentation: Electron Ionization (EI) mass spectra were obtained using a mass spectrometer with an ionization energy of 70 eV.
- Analysis: The instrument was scanned over a mass range (e.g.,  $m/z$  40-200) to detect the molecular ion and characteristic fragment ions.

## UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A dilute solution of the analyte was prepared in a UV-transparent solvent (e.g., ethanol or methanol). The concentration was adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
- Acquisition: The absorbance spectrum was recorded over a wavelength range (e.g., 200-400 nm). A baseline was first recorded using a cuvette containing only the solvent. The absorption maxima ( $\lambda_{\text{max}}$ ) were then determined from the sample's spectrum.

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